3,5-dibromo-1-methyl-4-nitro-1H-pyrazole
Overview
Description
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H3Br2N3O2 and its molecular weight is 284.89 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity Studies : Dalinger et al. (2013) explored the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative, providing insights into the nucleophilic substitution reactions of these compounds. This study contributes to understanding the chemical behavior of pyrazole derivatives, including 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole (Dalinger et al., 2013).
Chemical Interactions : Khaliullin et al. (2020) investigated the interaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole. This research aids in understanding the rearrangement processes and product formation involving pyrazole derivatives under different conditions (Khaliullin et al., 2020).
Detonation Properties : Ravi et al. (2010) conducted theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. This research is crucial in evaluating the potential of these compounds as high-energy materials (Ravi et al., 2010).
Hydrogen-Bonded Structures : Portilla et al. (2007) analyzed hydrogen-bonded structures in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds. Understanding these hydrogen-bonded structures helps in the study of molecular interactions and stability of pyrazole-based compounds (Portilla et al., 2007).
Pharmaceutical and Chemical Applications : Volkova et al. (2021) explored the use of 4-nitrosopyrazoles in the pharmaceutical industry and chemistry, highlighting their biological activity and reactivity. This study underscores the broad application potential of pyrazole derivatives, including this compound (Volkova et al., 2021).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound has been shown to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their functions . This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For instance, it can affect the activity of enzymes involved in the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions determine its localization and accumulation in different cellular compartments, which are important for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
Properties
IUPAC Name |
3,5-dibromo-1-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQVDHYFOWDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628910 | |
Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-99-0 | |
Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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